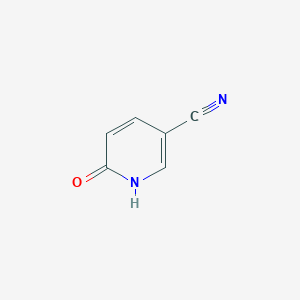

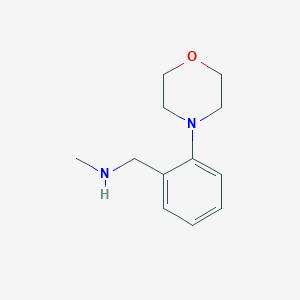

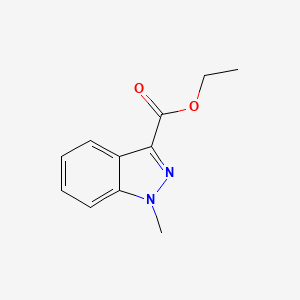

![molecular formula C6H3Cl2N3 B1311059 5,7-ジクロロ-1H-イミダゾ[4,5-b]ピリジン CAS No. 24485-01-6](/img/structure/B1311059.png)

5,7-ジクロロ-1H-イミダゾ[4,5-b]ピリジン

説明

5,7-dichloro-1H-imidazo[4,5-b]pyridine is a chemical compound that belongs to the family of imidazo[4,5-b]pyridines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . For instance, target compounds were prepared by reacting 3-nitropyridine-2-amines and aryl aldehyde in the presence of saturated sodium dithionite .Molecular Structure Analysis

The molecular structure of 5,7-dichloro-1H-imidazo[4,5-b]pyridine was established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis

In one example, compound 4b was reacted with 3-chloroperbenzoic acid in dichloromethane at room temperature .科学的研究の応用

抗菌作用

イミダゾ[4,5-b]ピリジン誘導体は、抗菌作用について研究されてきました . イミダゾ[4,5-b]ピリジン骨格に存在する互変異性体は、この系をより多様化させ、6-ブロモ-2-フェニル-3H-イミダゾ[4,5-b]ピリジンと1.2当量のアルキルハライドを条件下で縮合させることにより、2つの位置に影響を与えました .

薬理学的可能性

縮合イミダゾ[4,5-b]ピリジン複素環系とプリンとの構造的類似性は、その潜在的な治療的意義を評価するための生物学的調査を促してきました . これらは、多くの疾患状態において重要な役割を果たすことが知られています .

GABA A 受容体モジュレーター

GABA A 受容体の正の異種アロステリックモジュレーターとしての最初の生物活性の発見は、その薬効の可能性を示唆しています .

プロトンポンプ阻害剤

この化学グループには、プロトンポンプ阻害剤も発見されました .

アロマターゼ阻害剤

NSAIDs

このクラスでは、非ステロイド性抗炎症薬(NSAIDs)が開発されました .

光電子デバイス

このクラスの芳香族複素環は、材料科学から製薬分野に至るまで、多くの研究分野で大きな可能性を秘めており、近年では、光電子デバイスなどの様々な技術的用途において、多くの有望な革新が報告されています .

抗がん剤

イミダゾ[4,5-b]ピリジン誘導体は、がん細胞の正常な機能に必要な多くの細胞経路に影響を与える能力を持っています . これらは、抗がん剤としての可能性について研究されてきました .

作用機序

While the specific mechanism of action for 5,7-dichloro-1H-imidazo[4,5-b]pyridine is not mentioned in the search results, imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

生化学分析

Biochemical Properties

5,7-Dichloro-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. Additionally, 5,7-Dichloro-1H-imidazo[4,5-b]pyridine can bind to DNA, affecting gene expression and cellular function. The interactions between 5,7-Dichloro-1H-imidazo[4,5-b]pyridine and these biomolecules are primarily driven by its chemical structure, which allows it to form stable complexes with target molecules .

Cellular Effects

5,7-Dichloro-1H-imidazo[4,5-b]pyridine has been observed to exert various effects on different cell types. In cancer cells, this compound can inhibit cell proliferation and induce apoptosis by interfering with cell signaling pathways and gene expression. It has also been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. In immune cells, 5,7-Dichloro-1H-imidazo[4,5-b]pyridine can modulate the immune response by influencing cytokine production and cell signaling .

Molecular Mechanism

The molecular mechanism of action of 5,7-Dichloro-1H-imidazo[4,5-b]pyridine involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, such as kinases, and inhibit their activity, leading to changes in cell signaling pathways. Additionally, 5,7-Dichloro-1H-imidazo[4,5-b]pyridine can intercalate into DNA, affecting gene expression and cellular function. These interactions are facilitated by the compound’s chemical structure, which allows it to form stable complexes with target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dichloro-1H-imidazo[4,5-b]pyridine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 5,7-Dichloro-1H-imidazo[4,5-b]pyridine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of 5,7-Dichloro-1H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 5,7-Dichloro-1H-imidazo[4,5-b]pyridine can induce toxic effects, such as liver damage and immune suppression. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

特性

IUPAC Name |

5,7-dichloro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJFWUNKUZVHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN2)N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421446 | |

| Record name | 5,7-dichloro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24485-01-6 | |

| Record name | 24485-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-dichloro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

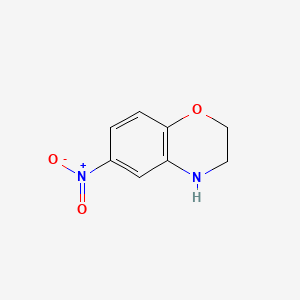

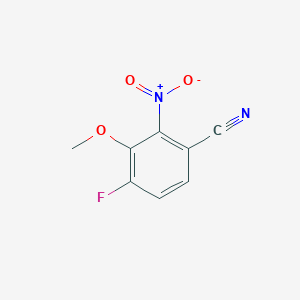

![[5-(2-Furyl)isoxazol-3-yl]methylamine](/img/structure/B1310981.png)

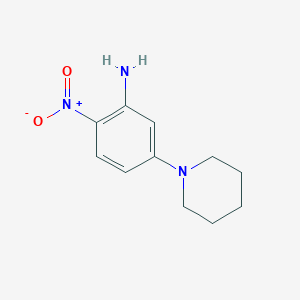

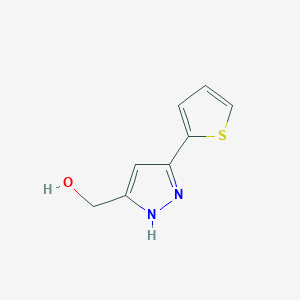

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1310983.png)

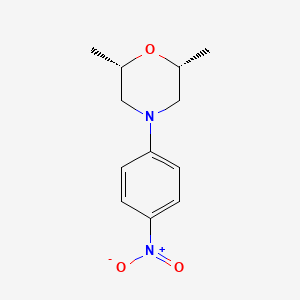

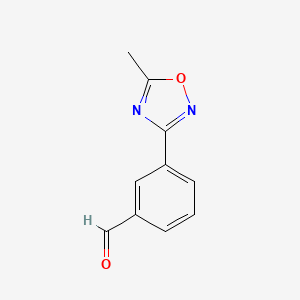

![N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine](/img/structure/B1310986.png)

![2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1310996.png)